molecular formula C12H25N B1461423 (Cyclohexylmethyl)(3-methylbutan-2-yl)amine CAS No. 1040017-88-6

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine

Cat. No.: B1461423
CAS No.: 1040017-88-6
M. Wt: 183.33 g/mol
InChI Key: DORXSXWUMDNNDD-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine is an organic compound with the molecular formula C12H25N It is a secondary amine, characterized by the presence of a cyclohexylmethyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(3-methylbutan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexylmethyl ketone with 3-methylbutan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the production of chiral amines, providing an environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form primary amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines.

Scientific Research Applications

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions depend on the specific enzymes and conditions used .

Comparison with Similar Compounds

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine can be compared with other similar compounds, such as:

    Cyclohexylmethylamine: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.

    3-Methylbutan-2-amine: Lacks the cyclohexylmethyl group, resulting in different reactivity and properties.

    N-Methylcyclohexylamine: Contains a methyl group instead of the 3-methylbutan-2-yl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORXSXWUMDNNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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